2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid, have been found to exhibit affinity towards various biological targets . For instance, some pyrazoline compounds have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites .
Mode of Action
It can be inferred from related studies that pyrazole derivatives may interact with their targets, such as cholinesterase, by binding to the active sites, thereby inhibiting their function .
Biochemical Pathways
Related pyrazole compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related pyrazole compounds have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . This interaction can influence the enzyme’s activity, potentially altering the metabolic flux within cells. Additionally, this compound may interact with transport proteins, affecting its distribution within cellular compartments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, this compound can alter the expression of genes related to cell growth and survival. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the citric acid cycle . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that it remains stable when stored at low temperatures (2-8°C) and in a dry environment . Over time, its impact on cellular function can also vary, with long-term exposure potentially leading to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and energy production . Additionally, it may affect other metabolic processes by altering the levels of key metabolites and cofactors. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into mitochondria, where it can exert its effects on metabolic enzymes . The distribution pattern of the compound is essential for understanding its cellular and physiological effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . The subcellular localization of the compound is critical for its activity and function within the cell.
Properties
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZHTJPMHEWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549522-64-6 | |
Record name | 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.